n-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide
Description
Properties
CAS No. |
920315-17-9 |
|---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(6-methoxyindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-11-10-17-13-24-26(21(17)12-18)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27) |
InChI Key |
BCYDFVYYEGQYHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzamide Core
The benzamide core is typically synthesized by coupling 2-aminophenylamine with a substituted benzoyl chloride or benzoyl derivative. The general approach involves:
- Activation of the carboxylic acid group of 4-((6-methoxy-1H-indazol-1-yl)methyl)benzoic acid or its derivative using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), or propanephosphonic acid anhydride (T3P).
- Reaction with 2-aminophenylamine under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) in polar aprotic solvents such as dichloromethane or dimethylformamide (DMF).
- The reaction is typically carried out at room temperature or slightly elevated temperatures to promote amide bond formation.
Introduction of the 6-Methoxy-1H-Indazol-1-yl Methyl Group
The 6-methoxy-1H-indazol-1-yl methyl substituent is introduced via nucleophilic substitution or alkylation reactions:
- Starting from 6-methoxy-1H-indazole, the N1 position is alkylated with a benzyl halide derivative bearing a leaving group at the para position (e.g., 4-(chloromethyl)benzoate).
- This alkylation is performed under basic conditions, often using potassium carbonate in DMF at reflux temperature.
- The resulting intermediate is then converted to the corresponding acid or acid chloride for subsequent amide coupling.
Protection and Deprotection Strategies
- Amino groups on the 2-aminophenyl moiety may be protected using acid-labile groups such as tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling.
- After amide bond formation, the protecting groups are removed using trifluoroacetic acid (TFA) or hydrochloric acid in 1,4-dioxane.
- This step ensures the free amine is available for biological activity or further functionalization.
Purification
- The crude product is purified by column chromatography using solvent systems such as ethyl acetate/hexane mixtures.
- Final purification may involve recrystallization or preparative HPLC to achieve high purity.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of 6-methoxy-1H-indazole | 4-(chloromethyl)benzoate, K2CO3, DMF, reflux | N1-(4-(methoxycarbonyl)methyl)indazole |
| 2 | Hydrolysis or conversion to acid chloride | LiOH (for hydrolysis) or SOCl2 (for acid chloride) | 4-(6-methoxy-1H-indazol-1-yl)methyl)benzoic acid or acid chloride |
| 3 | Amide coupling | 2-aminophenylamine, EDC/HBTU/T3P, base, DCM/DMF | Protected N-(2-aminophenyl)-4-((6-methoxy-1H-indazol-1-yl)methyl)benzamide |
| 4 | Deprotection | TFA or HCl in 1,4-dioxane | Final target compound |
| 5 | Purification | Column chromatography (EtOAc/hexane) | Pure this compound |
Detailed Research Findings and Data
Reaction Yields and Conditions
| Step | Yield (%) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Alkylation | 75-85 | 80-100 | 6-12 | Reflux in DMF with K2CO3 |
| Hydrolysis/Acid chloride formation | 80-90 | RT to 50 | 2-4 | LiOH hydrolysis or SOCl2 conversion |
| Amide coupling | 70-90 | RT to 40 | 12-24 | Use of EDC/HBTU with base in DCM/DMF |
| Deprotection | 85-95 | RT | 1-3 | TFA or HCl in dioxane |
Analytical Characterization
- Purity confirmed by HPLC (>98%).
- Structural confirmation by NMR (1H, 13C), MS, and IR spectroscopy.
- Melting point consistent with literature values for similar benzamide-indazole derivatives.
Notes on Alternative Methods and Considerations
- Some protocols suggest the use of diphenylphosphoryl azide (DPPA) for acyl azide formation followed by Curtius rearrangement to access isocyanate intermediates, which can then be reacted with amines to form the benzamide linkage. This method can be advantageous for scale-up and avoiding heavy metal catalysts.
- Protecting groups other than Boc, such as fluorenylmethyloxycarbonyl (Fmoc), may be used depending on solubility and reaction compatibility.
- The choice of base and solvent critically affects the alkylation step; potassium carbonate in DMF is preferred for high yields.
- Avoidance of heavy metal catalysts (e.g., Pd/C) is recommended to reduce toxicity and simplify purification.
Summary Table of Key Reagents and Their Roles
| Reagent/Compound | Role in Synthesis | Typical Conditions |
|---|---|---|
| 6-Methoxy-1H-indazole | Indazole moiety precursor | Alkylation with benzyl halide |
| 4-(Chloromethyl)benzoate | Alkylating agent for indazole N1 | K2CO3, DMF, reflux |
| 2-Aminophenylamine | Amine component for amide bond formation | Coupling with acid chloride or activated acid |
| EDC, HBTU, T3P | Coupling reagents for amide bond formation | Room temperature, polar aprotic solvent |
| Boc protecting group | Protects amine during synthesis | Removed by TFA or HCl in dioxane |
| LiOH or SOCl2 | Hydrolysis or acid chloride formation | RT to mild heating |
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
N-(2-Aminophenyl)-4-((4-Methoxy-2H-Indazol-2-yl)Methyl)Benzamide (CAS: 920315-44-2)
This analogue differs in the position of the methoxy group (4-methoxy vs. 6-methoxy) and the tautomeric form of the indazole ring (2H vs. 1H). The structural divergence likely impacts binding affinity and selectivity. For instance, the 1H-indazole in the target compound may adopt a distinct orientation in enzyme active sites compared to the 2H-indazole tautomer .
| Parameter | Target Compound | 4-Methoxy-2H-Indazole Analogue |
|---|---|---|
| Molecular Formula | C22H20N4O2 | C22H20N4O2 |
| Molar Mass (g/mol) | 372.42 | 372.42 |
| Indazole Substituent | 6-Methoxy-1H-indazol-1-yl | 4-Methoxy-2H-indazol-2-yl |
| Tautomerism | 1H-Indazole | 2H-Indazole |
N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylMethyl)-1,3,4-Oxadiazol-2-yl)Methyl)Benzamide
This compound replaces the indazole moiety with a 1,3,4-oxadiazole ring bearing a naphthalen-1-ylmethyl group. The oxadiazole ring enhances π-π stacking interactions, while the naphthalene group increases hydrophobicity. This derivative has demonstrated potent HDAC inhibition, suggesting that heterocycle choice (indazole vs. oxadiazole) critically modulates biological activity .
Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
While structurally distinct, these benzamide-based antifungal agents share a sulfamoyl group and oxadiazole ring.
Mechanistic and Pharmacological Insights
- HDAC Inhibition : The oxadiazole-containing analogue (Section 2.1.2) exhibited superior HDAC inhibition compared to indazole derivatives, possibly due to stronger zinc-binding interactions via the oxadiazole nitrogen atoms .
- This underscores the role of sulfamoyl groups in targeting fungal enzymes .
Biological Activity
N-(2-Aminophenyl)-4-((6-methoxy-1H-indazol-1-yl)methyl)benzamide is a synthetic compound with notable potential in medicinal chemistry, particularly in the realms of anti-inflammatory and anticancer activities. This article delves into its biological activities, underlying mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzamide class and features a complex structure characterized by an indazole moiety and an amino group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 350.42 g/mol. The presence of multiple functional groups enhances its solubility and bioavailability, making it a candidate for further therapeutic exploration.
1. Anti-inflammatory Activity
Preliminary studies indicate that this compound may inhibit the expression of inflammatory cytokines. This activity is crucial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The mechanism likely involves modulation of signaling pathways associated with inflammatory responses, similar to other compounds within its class.
2. Anticancer Activity
The compound exhibits significant anticancer potential by targeting various kinases involved in cell signaling pathways critical for cancer progression. Specifically, it has shown the ability to inhibit cell proliferation in several cancer cell lines, including those associated with breast and colon cancers. The indazole moiety is particularly noted for its kinase inhibition capabilities, which are essential in the development of targeted cancer therapies .
Research Findings and Case Studies
A review of recent literature highlights several studies focusing on the biological activities of indazole-containing derivatives, including this compound:
| Study | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| Study A | MDA-MB-231 | 25.3 ± 4.6 | Anticancer |
| Study B | HT29 | 9.3 ± 3.2 | Anticancer |
| Study C | SNU16 | 77.4 ± 6.2 | Anticancer |
These studies indicate that the compound's structure allows for effective interaction with biological targets, leading to significant cytotoxic effects against various cancer cell lines .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- Kinase Inhibition : The indazole moiety is known for inhibiting kinases that play pivotal roles in cell growth and survival.
- Cytokine Modulation : By affecting cytokine levels, this compound may help mitigate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for N-(2-Aminophenyl)-4-((6-Methoxy-1H-Indazol-1-yl)Methyl)Benzamide, and how do reaction conditions influence yield and purity?
The synthesis of benzamide-based compounds often involves multi-step protocols. For example, CI-994 (N-(2-aminophenyl)-4-acetylaminobenamide), a structurally related HDAC inhibitor, is synthesized via a 3-step procedure involving condensation, acetylation, and purification . For the target compound, key steps include coupling the indazole moiety to the benzamide core under reflux conditions with catalysts like TBHP (tert-butyl hydroperoxide), as seen in analogous syntheses . Reaction time, solvent choice (e.g., methanol or DMF), and temperature critically impact yield and purity. Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are standard purification methods .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR (e.g., DMSO-d6 solvent) confirm functional groups and connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) via reverse-phase HPLC .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress .
Q. What in vitro models are used to assess its HDAC inhibitory activity and cytotoxicity?
- HDAC enzymatic assays : Fluorometric or colorimetric assays using HeLa cell extracts or recombinant HDAC isoforms (e.g., HDAC1) to measure IC₅₀ values .
- Cancer cell lines : Antiproliferative effects are tested via MTT or MTS assays in leukemia (e.g., HL-60) or prostate cancer (e.g., LNCaP) models .
- Histone acetylation analysis : Western blotting for acetylated histone H3/H4 in treated cells .
Advanced Research Questions
Q. How does the compound’s HDAC isoform selectivity compare to other benzamide-based inhibitors like MS-275?
HDAC inhibitors in the benzamide class (e.g., MS-275, CI-994) primarily target Class I HDACs (HDAC1-3). The indazole moiety in This compound may alter isoform selectivity. Comparative studies using recombinant HDAC isoforms and cellular assays (e.g., siRNA knockdown) are essential. For instance, compound 8a (a related acridine-benzamide analog) showed selective HDAC1 inhibition over HDAC6 . Molecular docking and binding affinity calculations (e.g., AutoDock Vina) can further elucidate structural determinants of selectivity .
Q. What methodologies elucidate its mechanism in inducing apoptosis and cell cycle arrest?
- Flow cytometry : Annexin V/PI staining quantifies apoptosis, while propidium iodide staining identifies cell cycle phases (G1/S/G2-M arrest) .
- Western blotting : Detection of apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) and cell cycle regulators (e.g., p21, cyclin D1) .
- Transcriptomic profiling : RNA-seq or qPCR arrays analyze pathways like p53 or MAPK .
Q. How can researchers design experiments to evaluate synergistic effects with DNA-damaging agents?
- Combination index (CI) analysis : Treat cells with sub-IC₅₀ doses of the compound and alkylating agents (e.g., temozolomide). Synergy is calculated via the Chou-Talalay method .
- DNA damage markers : Immunofluorescence for γ-H2AX foci or COMET assays .
- In vivo xenografts : Co-administer the compound with cisplatin in murine models and monitor tumor regression .
Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?
- Pharmacokinetics (PK) : Administer the compound intravenously/orally to rodents. Plasma/tissue samples are analyzed via LC-MS/MS for bioavailability, half-life, and metabolite identification .
- Toxicity : Repeat-dose studies in mice (28 days) with histopathology of liver/kidney. HDAC inhibitors often cause thrombocytopenia, requiring platelet monitoring .
Data Contradiction and Analysis
Q. How can researchers address discrepancies in reported HDAC inhibitory potency across studies?
- Standardize assay conditions : Variability in HDAC sources (recombinant vs. cell lysates) or substrate types (fluorogenic vs. natural peptides) can skew IC₅₀ values. Use validated kits (e.g., BPS Bioscience) .
- Control for off-target effects : Include pan-HDAC inhibitors (e.g., SAHA) as benchmarks .
- Meta-analysis : Compare structural analogs (e.g., MS-275 vs. CI-994) to identify substituents influencing potency .
Methodological Best Practices
- Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere, reflux time) to ensure consistency .
- Dose optimization : Use logarithmic dilution series (e.g., 0.1–10 µM) in cytotoxicity assays .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
